molecular formula C21H16FN3O2S B258663 3-amino-N-(3-fluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(3-fluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B258663
M. Wt: 393.4 g/mol
InChI Key: UAVNRZKDRXDSNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(3-fluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide, also known as FP-thieno, is a synthetic compound that has been the subject of extensive research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-amino-N-(3-fluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and inflammation. 3-amino-N-(3-fluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in the regulation of cell cycle progression. Additionally, 3-amino-N-(3-fluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects
3-amino-N-(3-fluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes involved in cancer metastasis. Furthermore, 3-amino-N-(3-fluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-amino-N-(3-fluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is its potent anti-cancer and anti-inflammatory activity, which makes it a promising candidate for the development of novel therapeutics. However, there are also limitations associated with its use in lab experiments. For instance, 3-amino-N-(3-fluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is relatively insoluble in water, which can make it difficult to administer in vivo. Additionally, the toxicity and pharmacokinetics of 3-amino-N-(3-fluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide are not fully understood, which can limit its use in preclinical studies.

Future Directions

Future research on 3-amino-N-(3-fluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide should focus on elucidating its mechanism of action and identifying its molecular targets. Additionally, further studies are needed to investigate the toxicity and pharmacokinetics of 3-amino-N-(3-fluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide in vivo. Another important direction for future research is the development of novel formulations and delivery methods that can improve the solubility and bioavailability of 3-amino-N-(3-fluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide. Finally, the potential synergistic effects of 3-amino-N-(3-fluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide with other anti-cancer and anti-inflammatory agents should be explored.

Synthesis Methods

The synthesis of 3-amino-N-(3-fluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide involves a multi-step process that includes the reaction of 3-fluoroaniline with 4-methoxybenzaldehyde to form the corresponding Schiff base. This intermediate is then reacted with 2-thiophenecarboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to yield the desired product. The final compound is obtained through purification steps, such as column chromatography and recrystallization.

Scientific Research Applications

3-amino-N-(3-fluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that 3-amino-N-(3-fluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 3-amino-N-(3-fluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

properties

Product Name

3-amino-N-(3-fluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

Molecular Formula

C21H16FN3O2S

Molecular Weight

393.4 g/mol

IUPAC Name

3-amino-N-(3-fluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C21H16FN3O2S/c1-27-15-7-5-12(6-8-15)17-10-9-16-18(23)19(28-21(16)25-17)20(26)24-14-4-2-3-13(22)11-14/h2-11H,23H2,1H3,(H,24,26)

InChI Key

UAVNRZKDRXDSNR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=CC(=CC=C4)F)N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=CC(=CC=C4)F)N

Origin of Product

United States

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